N-苄基-2-羟基喹啉-4-甲酰胺

描述

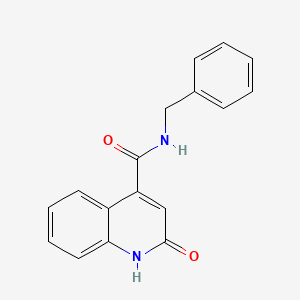

N-benzyl-2-hydroxyquinoline-4-carboxamide is a compound that belongs to the class of organic substances known as quinolones. These compounds are characterized by a benzene ring fused to a pyridine ring, with various functional groups attached that can significantly alter their chemical and biological properties. The presence of the hydroxyquinoline moiety and the carboxamide group in N-benzyl-2-hydroxyquinoline-4-carboxamide suggests potential for diverse biological activities and synthetic applications.

Synthesis Analysis

The synthesis of related quinolone structures often involves the formation of key ring systems through methods such as oxidative coupling, cyclization, and rearrangements. For instance, the oxidative ortho C-H activation of benzamides has been utilized to synthesize isoquinolones, with rhodium catalysis proving effective in facilitating this transformation . Similarly, N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides, which are structurally related to N-benzyl-2-hydroxyquinoline-4-carboxamide, have been synthesized from aromatic aldehydes and anilides under Darzens condensation conditions, followed by acid-catalyzed rearrangements to yield various cyclic compounds . These methods highlight the synthetic versatility of quinolone derivatives and the potential pathways for synthesizing N-benzyl-2-hydroxyquinoline-4-carboxamide.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is crucial in determining their reactivity and biological activity. For example, the study of regioselectivity in the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound related to N-benzyl-2-hydroxyquinoline-4-carboxamide, revealed that the reaction occurs at the nitrogen of the oxoquinoline group in a regioselective manner . This suggests that the position of substituents on the quinolone core can influence the outcome of chemical reactions.

Chemical Reactions Analysis

Quinolone derivatives undergo a variety of chemical reactions, which can be influenced by the substituents present on the core structure. For instance, the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures was achieved through benzylic lithiation of a related benzamide . The reactivity of the quinolone core can also be harnessed to create inhibitors of biological targets, as seen in the synthesis of N-hydroxy-2-arylisoindoline-4-carboxamides, which are potent and selective inhibitors of HDAC11 .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-2-hydroxyquinoline-4-carboxamide are influenced by its molecular structure. The presence of the carboxamide group is associated with various biological activities and can affect the compound's solubility and hydrogen bonding potential. The hydroxy group on the quinolone ring can also participate in tautomerism, as observed in related compounds, which can have implications for the compound's stability and reactivity . Additionally, the benzyl group may impact the lipophilicity of the molecule, which is important for its pharmacokinetic properties.

科学研究应用

合成和化学反应

N-苄基-2-羟基喹啉-4-甲酰胺衍生物已通过各种方法合成,展示了该化合物在创建杂环化合物中的多功能性和潜力。例如,Song等人(2010年)开发了一种从苯甲酰胺和炔烃经过氧化正向C-H活化合成异喹啉的方法,突出了该化合物在构建杂环化合物中的作用Song et al., 2010。同样,Hao等人(2016年)描述了一种钴(II)催化的苯甲酰胺脱羧C-H活化/环化反应,展示了可切换的环化到异喹啉和异吲哚啉酮,强调了该化合物在选择性地访问这些结构中的实用性Hao et al., 2016。

生物活性和药理潜力

对N-苄基-2-羟基喹啉-4-甲酰胺衍生物的研究还揭示了它们在药理应用中的潜力。Matarrese等人(2001年)探讨了N-[11C]甲基化喹啉-2-甲酰胺作为外周苯二氮卓类受体的潜在放射配体的标记和评价,表明了该化合物在神经影像学和诊断研究中的相关性Matarrese et al., 2001。Billamboz等人(2016年)对2-羟基异喹啉-1,3(2H,4H)-二酮(HIDs)作为HIV-1整合酶抑制剂的研究突出了该支架在低纳摩尔范围抑制剂中的有效性,展示了该化合物对抗HIV的治疗潜力Billamboz et al., 2016。

机理洞见和新颖途径

研究还提供了涉及N-苄基-2-羟基喹啉-4-甲酰胺衍生物的反应的机理洞见。Mamedov等人(2021年)讨论了从N-苄基-2-氯-N,3-二芳基环氧乙烷-2-甲酰胺在酸催化重排下合成3-羟基喹啉-2-酮,包括viridicatin的机理洞见,揭示了新颖的合成途径和反应机制Mamedov et al., 2021。

未来方向

The future directions for “N-benzyl-2-hydroxyquinoline-4-carboxamide” could involve further exploration and optimization of synthetic methodologies for the synthesis of similar compounds with excellent yields and high purity . Additionally, more research could be conducted to explore their therapeutic potential .

作用机制

Target of Action

The primary targets of N-Benzyl-2-Hydroxyquinoline-4-Carboxamide are currently unknown. This compound is a derivative of the 4-quinolone scaffold, which is a privileged structure in medicinal chemistry . Quinolones and their derivatives have been reported to harbor vast therapeutic potential . .

Mode of Action

It is known that quinolones interact with their targets through key contacts between the ligand and the binding site . By rationally changing substituents to maximize these key contacts, the potency and selectivity profiles towards the desired target can be improved .

Biochemical Pathways

Quinolones and their derivatives have been reported to affect various pathways, including those involved in antibacterial, antiplasmodial, and cytotoxic activities .

Result of Action

Quinolones and their derivatives have been reported to have antibacterial, antiplasmodial, and cytotoxic potentials .

Action Environment

The action of N-Benzyl-2-Hydroxyquinoline-4-Carboxamide can be influenced by various environmental factors. For instance, the presence of both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring can affect the compound’s action .

属性

IUPAC Name |

N-benzyl-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16-10-14(13-8-4-5-9-15(13)19-16)17(21)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLUCLVXNFSRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195295 | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-hydroxyquinoline-4-carboxamide | |

CAS RN |

528831-13-2 | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528831-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)

![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)

![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)